molecular formula C23H15F2N3 B6512002 6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-37-0

6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6512002
CAS No.: 932280-37-0
M. Wt: 371.4 g/mol
InChI Key: COERGRNOOCSGEG-UHFFFAOYSA-N
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Description

6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of fluorine atoms and phenyl groups attached to a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Quinoline ring formation: The pyrazole intermediate is then subjected to a cyclization reaction with an appropriate aniline derivative to form the quinoline ring.

    Introduction of fluorine atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atoms and phenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of novel therapeutic agents targeting specific enzymes or receptors.

    Materials Science: Investigation of its properties as a component in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: Evaluation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: Utilization as a probe to study molecular interactions and pathways in biological systems.

Mechanism of Action

The mechanism of action of 6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure with chlorine atoms instead of fluorine.

    6-bromo-1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure with bromine atoms instead of fluorine.

    6-iodo-1-(4-iodophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure with iodine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in 6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it a valuable compound for various applications, distinguishing it from its halogenated analogs.

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-5-7-15(8-6-14)21-19-13-26-22-18(3-2-4-20(22)25)23(19)28(27-21)17-11-9-16(24)10-12-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COERGRNOOCSGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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